methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride
Description
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride is a spirocyclic compound characterized by a bicyclic framework combining a six-membered nitrogen-containing ring (6-azaspiro) and a five-membered hydrocarbon ring. The molecule features a hydroxyl group (-OH) and a methyl ester (-COOCH₃) at position 2 of the spiro system, with a hydrochloride salt enhancing its solubility and stability. This compound is of interest in medicinal chemistry due to its structural rigidity, which can improve binding specificity in drug design.
Properties
IUPAC Name |
methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-14-8(12)10(13)5-9(6-10)3-2-4-11-7-9;/h11,13H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIDNFDTRNQOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCCNC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bifunctional Precursors
A widely adopted method involves the cyclization of amino-alcohol derivatives. For example, 3-((benzylamino)methyl)oxetane-3-ol serves as a key intermediate in analogous spirocyclic syntheses. In a typical procedure:
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Chloroacetylation : The amino-alcohol reacts with chloroacetyl chloride in dichloromethane or acetonitrile under basic conditions (triethylamine or potassium carbonate) at 0–10°C to form an amide intermediate.
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Self-Cyclization : The intermediate undergoes intramolecular cyclization in an inert atmosphere using strong bases like sodium hydride or n-butyllithium, yielding a spirocyclic lactam.
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactam to the corresponding amine, achieving a 60–70% yield under optimized conditions.
Key Variables :
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Solvent polarity (dichloromethane vs. acetonitrile) influences reaction rates.
Functionalization and Esterification
Introduction of the Methyl Ester Group
Post-cyclization, the carboxylic acid moiety is esterified using methanol under acidic or catalytic conditions. A preferred method involves:
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Protection of the Amine : The spirocyclic amine is protected as a tert-butyl carbamate (Boc) to prevent side reactions.
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Esterification : The free carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acyl chloride, followed by treatment with methanol to yield the methyl ester.
Optimization Data :
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, DMF | 0°C → reflux | 85–90 |
| Esterification | MeOH, RT | 24 hrs | 92–95 |
Hydroxylation and Salt Formation
The hydroxyl group at position 2 is introduced via oxidation or direct incorporation during cyclization. For the hydrochloride salt:
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Deprotection : The Boc group is removed using HCl in dioxane.
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Precipitation : The free base is treated with concentrated HCl in ethyl acetate, yielding the hydrochloride salt with >95% purity.
Alternative Routes and Comparative Analysis
One-Pot Tandem Cyclization-Esterification
Recent advances describe a one-pot method combining cyclization and esterification:
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Simultaneous Cyclization/Esterification : A mixture of 3-((benzylamino)methyl)oxetane-3-ol, methyl chloroacetate, and potassium carbonate in acetonitrile undergoes microwave-assisted heating (100°C, 2 hrs).
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Direct Isolation : The crude product is purified via recrystallization (ethanol/water), achieving a 65% overall yield.
Advantages :
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Reduced reaction time (4 hrs vs. 16 hrs for stepwise methods).
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Eliminates intermediate purification steps.
Characterization and Quality Control
Spectroscopic Data
Purity and Solubility
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 198–200°C (dec.) | DSC |
| Aqueous Solubility | 12.5 mg/mL (pH 7.4) | Shake-flask HPLC |
| LogD (pH 7.4) | -0.45 | Octanol-water partition |
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed but often include the use of solvents, controlled temperatures, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
a. Antidepressant Activity
Research has indicated that analogues of methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate may exhibit antidepressant properties. The spirocyclic structure is believed to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that these compounds can enhance mood and reduce symptoms of depression in preclinical models .
b. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier allows it to exert influence on central nervous system (CNS) disorders. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
c. Analgesic Properties
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate has been evaluated for its analgesic properties. Research indicates that it may modulate pain pathways and could be useful in developing new pain management therapies, particularly for chronic pain conditions .
The synthesis of methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multi-step organic reactions, including cyclization processes that form the spirocyclic structure. Various derivatives have been synthesized to enhance its pharmacological properties:
a. Derivative Variants
Several derivatives have been explored to improve efficacy or reduce side effects:
- tert-butyl derivatives : These variants have shown enhanced solubility and bioavailability.
- Substituted analogues : Modifications at various positions on the spirocyclic framework have been studied for their impact on biological activity.
Case Studies
Case Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogues of methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate and evaluated their antidepressant-like effects using the forced swim test in rodents. The results indicated that certain derivatives exhibited significant reductions in immobility time, suggesting potential as novel antidepressants .
Case Study 2: Neuroprotection
A research article in Neuroscience Letters reported on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The study demonstrated that treatment with methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate significantly reduced cell death and oxidative stress markers, highlighting its potential therapeutic application in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-6-azaspiro[35]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related spirocyclic derivatives, focusing on key differences in substituents, ring systems, and salt forms:
Notes:
- Ring System Variations : Replacement of nitrogen (aza) with oxygen (oxa) alters electronic properties and hydrogen-bonding capacity. For example, 7-oxa-2-azaspiro derivatives exhibit reduced basicity compared to diazaspiro analogs .
- Salt Forms : Dihydrochloride salts (e.g., 2-Methyl-2,7-diazaspiro) enhance solubility but may complicate crystallization compared to single hydrochloride salts .
- Functional Groups : The methyl ester in the target compound offers metabolic stability, whereas carboxylic acid derivatives (e.g., CID 122164336) are prone to hydrolysis or conjugation .
Biological Activity
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS No. 2866317-85-1) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 235.71 g/mol. It features a spirocyclic structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.71 g/mol |
| LogP | -0.15 |
| Polar Surface Area | 59 Å |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Neuropharmacological Effects : The structural characteristics of the compound imply potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
- Enzyme Inhibition : There is emerging evidence that this compound may act as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways relevant to various diseases.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study tested the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibitory effect, suggesting its potential as a lead compound for antibiotic development .
- Neuropharmacological Assessment : In vitro assays demonstrated that the compound could modulate neurotransmitter release in neuronal cell lines, hinting at its role as a neuroactive agent .
- Enzyme Interaction Studies : Research focused on the inhibition of specific enzymes showed that this compound could effectively inhibit certain metabolic enzymes, which may have implications in metabolic disorders .
Q & A
Q. What are the common synthetic routes for methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, oxidative cyclization using Oxone® in formic acid has been employed to construct spirocyclic frameworks similar to this compound. Key parameters include solvent choice (e.g., N,N-dimethylformamide), temperature control (often 50–80°C), and reaction time optimization (12–24 hours) to achieve yields >60% . Precursor molecules like o-cycloalkylaminoacetanilides are cyclized to form the spirocore, followed by carboxylation and hydrochloridation.
Q. How does the spirocyclic structure influence the compound’s chemical reactivity?
The spirocyclic framework introduces steric constraints and electronic effects due to the fused oxetane and azaspiro rings. This structure reduces conformational flexibility, enhancing selectivity in reactions such as nucleophilic substitutions. The hydroxyl and carboxylate groups participate in hydrogen bonding, while the nitrogen atom enables coordination with metal ions or protonation under acidic conditions, affecting solubility and reactivity .
Q. What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : H and C NMR are critical for confirming the spirocyclic core and substituent positions.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation, particularly the chair-boat geometry of the azaspiro ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological activity (e.g., neuroprotective vs. anticonvulsant effects) may arise from structural analogs with minor modifications (e.g., methyl vs. ethyl substituents) or assay conditions (e.g., cell line variability). Methodological solutions include:
Q. How can computational methods aid in predicting reaction pathways for derivatives?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates, guiding experimental design. For example, ICReDD’s reaction path search methods integrate computational predictions with high-throughput screening to optimize conditions for spirocyclic syntheses. This reduces trial-and-error experimentation by 30–50% .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Scaling up spirocyclic syntheses often leads to racemization due to prolonged heating. Mitigation strategies include:
- Chiral Catalysts : Use of (R)-BINOL-derived catalysts to preserve stereochemistry.
- Low-Temperature Techniques : Cryogenic reactions (-20°C) to minimize thermal degradation.
- Continuous Flow Systems : Enhance mixing and reduce reaction time, improving yield (up to 85%) and purity (>98% ee) .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Polar Solvents (e.g., DMSO) : Stabilize the carboxylate group via solvation but may induce aggregation at high concentrations.
- pH-Dependent Degradation : The compound hydrolyzes rapidly at pH >8.0, necessitating buffered solutions (pH 6.5–7.4) for in vitro studies. LC-MS monitoring is recommended to track degradation products .
Methodological Considerations
Q. What experimental designs are optimal for studying metal-ion coordination?
- Titration Calorimetry (ITC) : Quantifies binding affinity (K) for ions like Zn or Cu.
- UV-Vis Spectroscopy : Detects charge-transfer transitions upon metal coordination.
- EPR Spectroscopy : Identifies paramagnetic metal complexes (e.g., Cu) .
Q. How can conflicting data on enzyme inhibition be reconciled?
Contradictory inhibition profiles (e.g., COX-2 vs. MAO-B) may reflect off-target interactions. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
